Structural Precision: Enabling the Synthesis of High-Value PRC2 Inhibitor Scaffolds
This specific 8-chloro compound is the essential building block for the '8-aryl-[1,2,4]triazolo[4,3-c]pyrimidine' (Scaffold II) series, a key chemotype in the evolution of PRC2/EED inhibitors [1]. In contrast, the closely related '8-aryl-[1,2,4]triazolo[4,3-a]pyridine' (Scaffold I) represents a different structural class [1]. Procurement of this specific [4,3-c]pyrimidine scaffold is non-negotiable for following this precise SAR pathway.
| Evidence Dimension | Scaffold Identity and Synthetic Pathway |
|---|---|
| Target Compound Data | 8-aryl-[1,2,4]triazolo[4,3-c]pyrimidine (Scaffold II) |
| Comparator Or Baseline | 8-aryl-[1,2,4]triazolo[4,3-a]pyridine (Scaffold I) |
| Quantified Difference | Qualitative difference in core heterocyclic structure |
| Conditions | Based on SAR evolution from lead compound EED162 [1] |
Why This Matters
Procuring the correct [4,3-c]pyrimidine scaffold is required to stay on the validated synthetic path toward potent PRC2 inhibitors, as documented in peer-reviewed medicinal chemistry literature.
- [1] Tomassi S, Romanelli A, Zwergel C, et al. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. J Med Chem. 2021;64(16):11774-11797. View Source
